molecular formula C126H176N4O28 B14792010 (6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Cat. No.: B14792010
M. Wt: 2194.7 g/mol
InChI Key: LKMMLHTWKLEARD-XMMPSYFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6R,24S)-6’-ethyl-24-hydroxy-21-hydroxyimino-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5’,6’,11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule. It belongs to the class of milbemycins, which are macrocyclic lactones with potent biological activities. These compounds are known for their use in veterinary medicine and agriculture due to their antiparasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with the construction of the core structure, followed by the addition of side chains and functional groups through a series of reactions such as oxidation, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound is often achieved through fermentation processes using specific strains of microorganisms, such as Streptomyces species. These microorganisms are capable of producing the compound in large quantities, which are then extracted and purified for use .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding disrupts normal cellular function, leading to paralysis and death of the target organism . The pathways involved include the modulation of ion channels and neurotransmitter release .

Properties

Molecular Formula

C126H176N4O28

Molecular Weight

2194.7 g/mol

IUPAC Name

(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/t2*19?,21?,24?,25?,26?,27?,29?,31-,32-;2*18?,20?,22?,24?,25?,26?,28?,30-,31+/m1100/s1

InChI Key

LKMMLHTWKLEARD-XMMPSYFHSA-N

Isomeric SMILES

CCC1C(CC[C@@]2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CC[C@@]2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CC[C@]2(CC3CC(O2)CC=C(CC(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CC[C@]2(CC3CC(O2)CC=C(CC(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C

Origin of Product

United States

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